2,6-Dimethoxybenzyl alcohol
Overview
Description
2,6-Dimethoxybenzyl alcohol is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of similar molecules. For instance, the synthesis of 2,3,6-Trimethylbenzyl alcohol through the Cannizzaro reaction suggests that similar methods could potentially be applied to synthesize 2,6-dimethoxybenzyl alcohol derivatives . The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the subsequent reactions involving cation radicals indicate the potential reactivity of methoxybenzene derivatives in oxidative environments .
Synthesis Analysis
The synthesis of related compounds, such as 2,3,6-Trimethylbenzyl alcohol, involves the Cannizzaro reaction, which is a redox reaction where an aldehyde is simultaneously oxidized and reduced, producing an alcohol and a carboxylic acid . This suggests that similar synthetic routes might be applicable to 2,6-dimethoxybenzyl alcohol, using an appropriate dimethoxybenzaldehyde precursor.
Molecular Structure Analysis
The molecular structure of 2,6-dimethoxybenzoic acid, a related compound, has been analyzed and found to crystallize in a tetragonal unit cell with a non-planar independent molecule. The bulky methoxy substituents influence the conformation of the carboxy group, which is twisted away from the plane of the benzene ring . This information can be extrapolated to suggest that 2,6-dimethoxybenzyl alcohol would also have steric hindrance due to the methoxy groups, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the presence of electron-donating or -withdrawing groups at the benzylic position significantly affects the reactivity towards bromine water . This implies that the electron-donating methoxy groups in 2,6-dimethoxybenzyl alcohol could similarly influence its susceptibility to electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-dimethoxybenzyl alcohol are not directly reported, the properties of related compounds can provide some insights. For example, the melting point of 2,3,6-Trimethylbenzyl alcohol is reported to be between 83-85 °C , which could be compared to the melting point of 2,6-dimethoxybenzyl alcohol once synthesized. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid to form ethyl 2,6-dimethoxybenzoate and its crystallographic analysis suggest that the esterification of similar alcohols could be straightforward and yield well-defined crystalline products .
Scientific Research Applications
- Field : Organic Chemistry
- Application : 2,6-Dimethoxybenzyl alcohol is used in the synthesis of a natural product .
- Method : The method of preparation is most commonly by reaction of the corresponding alcohol with phosphorus tribromide . Other methods include treatment with hydrobromic acid, and radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide .
- Results : The compound has been characterized for the first time. Its melting point, UV, IR, 1H and 13C-NMR and high-resolution mass spectra are presented .
Safety And Hazards
2,6-Dimethoxybenzyl alcohol is classified as a Category 4 for acute toxicity, both oral and dermal, and for serious eye damage/eye irritation. It is also classified as Category 2 for skin corrosion/irritation, and Category 3 for specific target organ toxicity, single exposure; Respiratory tract irritation .
properties
IUPAC Name |
(2,6-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBOWGWPYAAYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380265 | |
Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzyl alcohol | |
CAS RN |
16700-55-3 | |
Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dimethoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.